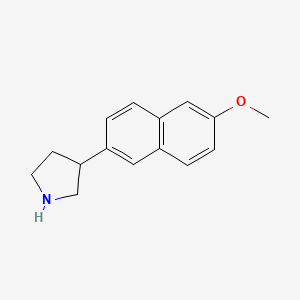
3-(6-Methoxynaphthalen-2-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methoxynaphthalen-2-yl)pyrrolidine is an organic compound with the molecular formula C15H17NO It is a derivative of naphthalene, featuring a pyrrolidine ring attached to the 6-methoxy position of the naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)pyrrolidine typically involves the reaction of 6-methoxy-2-naphthaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanamide: Another naphthalene derivative with similar structural features.
6-Methoxy-2-naphthylamine: A related compound with an amine group instead of a pyrrolidine ring.
Uniqueness
3-(6-Methoxynaphthalen-2-yl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other naphthalene derivatives. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved biological activity .
Biological Activity
3-(6-Methoxynaphthalen-2-yl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is essential for advancing drug development.
Chemical Structure and Properties
- Chemical Formula : C13H15NO
- CAS Number : 887592-92-9
- Molecular Weight : 201.27 g/mol
The compound features a pyrrolidine ring substituted with a methoxynaphthalene moiety, which may contribute to its biological activity through interactions with various biological targets.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and cervix adenocarcinoma (HeLa) cells.
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| MCF-7 | 2.4 ± 0.20 |
| HepG2 | 3.1 ± 0.10 |
| HeLa | 0.9 ± 0.05 |
These values indicate potent cytotoxicity, suggesting that the compound may serve as a lead for developing new anticancer agents .
The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways related to cell proliferation and apoptosis. The presence of the methoxynaphthalene group could enhance its interaction with cellular receptors or enzymes involved in these pathways.
Study on Antioxidant Properties
A study investigating the antioxidant properties of similar naphthalene derivatives indicated that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.
Clinical Relevance
The potential use of this compound in clinical settings hinges on further preclinical and clinical trials to validate its safety and efficacy. Current research suggests that compounds with similar structures are being evaluated for their roles in cancer therapy and as neuroprotective agents.
Properties
CAS No. |
887592-92-9 |
|---|---|
Molecular Formula |
C15H17NO |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)pyrrolidine |
InChI |
InChI=1S/C15H17NO/c1-17-15-5-4-11-8-12(2-3-13(11)9-15)14-6-7-16-10-14/h2-5,8-9,14,16H,6-7,10H2,1H3 |
InChI Key |
FWSBBFLGZJKGMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CCNC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















